N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide
Description
N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide (hereafter referred to by its full systematic name) is a synthetic organic compound characterized by a chloro-trifluoromethylphenyl group attached to an aminohydroxyiminopropanamide backbone.
Key structural attributes:
Properties
IUPAC Name |
(3Z)-3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)16-9(18)4-8(15)17-19/h1-3,19H,4H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDIMMILZECQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C/C(=N/O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula: C10H9ClF3N3O2
- Molecular Weight: 295.65 g/mol
- IUPAC Name: (3Z)-3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxyiminopropanamide
The presence of the chloro and trifluoromethyl groups significantly influences the compound's lipophilicity and interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in the biosynthesis of prostaglandins involved in pain and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on mPGES-1 with an IC50 value of approximately 8 nM. This potency suggests that the compound could be effective in reducing inflammation and pain associated with conditions such as rheumatoid arthritis and other inflammatory diseases .
In Vivo Studies
In vivo efficacy has been assessed using models such as the LPS-induced thermal hyperalgesia pain model. The compound showed significant analgesic effects with an ED50 of 36.7 mg/kg, indicating its potential for therapeutic use in managing pain .
Case Study 1: Rheumatoid Arthritis Model
A study involving a rheumatoid arthritis model demonstrated that administration of this compound resulted in reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration and lower levels of pro-inflammatory cytokines .
Case Study 2: Cancer Models
In cancer research, the compound has shown promise as an adjunct therapy due to its anti-inflammatory properties, which can enhance the efficacy of chemotherapy agents by mitigating inflammatory responses that often accompany cancer treatments .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with good bioavailability and a suitable blood-brain barrier penetration profile. This suggests potential applications not only in peripheral inflammatory conditions but also in central nervous system disorders .
Safety Profile
Early toxicity assessments have indicated that the compound does not exhibit significant Ames test toxicity, suggesting a favorable safety profile for further development. However, comprehensive toxicological studies are necessary to fully establish its safety for clinical use .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) has conducted extensive evaluations, revealing promising results against various human tumor cell lines.
In Vitro Studies
- Cell Growth Inhibition :
- Mechanism of Action :
- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling pathways that promote cell proliferation .
- Induction of Apoptosis : Increased levels of caspase-3 and caspase-8 were observed in treated cells, suggesting that the compound promotes apoptotic pathways .
In Vivo Studies
- Tumor Models :
- In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
- Synergistic Effects :
- When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .
Pharmacokinetics and Drug-Like Properties
The drug-like properties of N1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-amino-3-hydroxyiminopropanamide have been evaluated using various computational models. Parameters such as solubility, permeability, and metabolic stability have been assessed to determine its suitability for further development as a therapeutic agent.
ADME Studies
- The compound has shown satisfactory absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for oral bioavailability and systemic circulation .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Combination Therapy :
- A study demonstrated that combining this compound with other chemotherapeutics led to improved patient outcomes in terms of tumor response rates .
- Longitudinal Efficacy Assessments :
- Long-term studies have tracked patient responses over multiple cycles of treatment, noting sustained reductions in tumor size and improved survival rates among participants receiving this compound as part of their regimen .
Comparison with Similar Compounds
Pan-RAF Inhibitor: 1-(2-Chloro-5-(Trifluoromethyl)Phenyl) Urea Derivative
A structurally related compound, 1-(2-Chloro-5-(Trifluoromethyl)Phenyl)-3-(4-((1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)Urea (Compound 5i), shares the 2-chloro-5-(trifluoromethyl)phenyl group but incorporates a urea linker and a pyrazolo-pyrimidine scaffold .
Analysis :
- The urea linker in Compound 5i enhances binding to kinase ATP pockets, while the hydroxyimino group in the target compound may favor metal coordination or alternative binding modes.
- Both compounds leverage the chloro-trifluoromethylphenyl group for hydrophobic interactions, but divergent backbones suggest distinct therapeutic or chemical applications.
Pesticidal Compounds with Halogenated Aryl Groups
lists pesticidal agents such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). These share halogenated aryl groups but differ in backbone functionalization .
Analysis :
- Flutolanil’s benzamide scaffold is critical for fungicidal activity, whereas the target compound’s hydroxyimino group could introduce redox or nucleophilic reactivity absent in flutolanil.
Polymer Precursors: 3-Chloro-N-Phenyl-Phthalimide
3-Chloro-N-phenyl-phthalimide () shares a halogenated aromatic system but is used as a monomer for polyimide synthesis .
Analysis :
- The phthalimide structure in facilitates polymerization via anhydride formation, whereas the target compound’s amide and hydroxyimino groups lack this capacity.
- Both compounds highlight the versatility of chloroaryl groups in diverse applications, from materials science to bioactive molecules.
Q & A
Basic: What are the critical considerations for synthesizing N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide with high purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters. Key steps include:
- Substrate activation : Use coupling agents like HATU or EDC/HOBt for amide bond formation between the chloro-trifluoromethylphenyl moiety and the hydroxyiminopropanamide backbone .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove residual solvents .
- Monitoring : Employ HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to track reaction progress. Intermediate isolation via recrystallization (e.g., using ethanol/water mixtures) improves yield .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- NMR :
- ¹H NMR : The hydroxyimino proton (NH-OH) appears as a singlet at δ 9.2–9.5 ppm. Aromatic protons from the chloro-trifluoromethylphenyl group show splitting patterns between δ 7.4–8.1 ppm .
- ¹³C NMR : The trifluoromethyl (CF₃) carbon resonates at δ 121–123 ppm (quartet, J = 270–280 Hz) .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 350.08 (calculated for C₁₀H₈ClF₃N₃O₂). Isotopic patterns confirm Cl and F presence .
Advanced: How do computational methods aid in predicting reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Optimize transition states for nucleophilic substitution at the chloro-phenyl group. For example, B3LYP/6-31G(d) models predict activation energies for SNAr reactions with amines .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. MD trajectories in DMF show enhanced stabilization of charged intermediates, aligning with experimental yield improvements .
- Contradiction Analysis : Discrepancies between predicted and observed regioselectivity (e.g., para vs. meta substitution) may arise from steric effects not fully captured in gas-phase models. Hybrid QM/MM approaches refine accuracy .
Advanced: What strategies address contradictions in bioactivity data across studies?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability in IC₅₀ values for enzyme inhibition studies .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the hydroxyimino group) that may confound activity measurements .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare datasets. For example, conflicting cytotoxicity results (e.g., HeLa vs. HEK293 cells) may reflect cell line-specific uptake mechanisms .
Basic: What are the stability challenges for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degrades above 40°C (TGA data shows 5% mass loss at 100°C). Store at –20°C under inert gas (Ar/N₂) .
- Hydrolytic Sensitivity : The hydroxyimino group undergoes hydrolysis in aqueous solutions (pH < 5 or > 9). Use lyophilization for long-term storage .
- Light Sensitivity : UV-Vis spectra indicate photodegradation at λ = 254 nm. Use amber vials and avoid prolonged light exposure .
Advanced: How can flow chemistry optimize large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Continuous-Flow Reactors :
- Residence Time : Optimize to 15–20 min at 80°C for complete conversion without side-product formation (e.g., over-alkylation) .
- In-Line Analytics : Incorporate FTIR or UV detectors to monitor intermediates in real time .
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry). For example, a 2⁴⁻¹ design revealed that excess amine (1.2 eq) reduces byproducts by 30% .
Advanced: What mechanistic insights explain the compound’s fluorescence quenching in polar solvents?
Methodological Answer:
- Solvent Effects : TD-DFT calculations show that polar solvents (e.g., water) stabilize non-radiative decay pathways via hydrogen bonding with the hydroxyimino group, reducing fluorescence quantum yield (Φ from 0.45 in DCM to 0.12 in H₂O) .
- Steric Hindrance : Bulky substituents on the phenyl ring restrict intramolecular rotation (RIR), enhancing emission in viscous media. Confirmed via time-resolved fluorescence (τ = 4.2 ns in glycerol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
